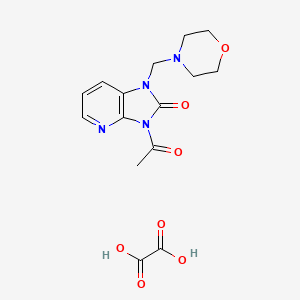
6-Bromo-2,2-dimethylnaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,2-dimethylnaphthalen-1(2H)-one is an organic compound belonging to the naphthalene family It features a bromine atom and two methyl groups attached to the naphthalene ring, making it a brominated derivative of 2,2-dimethylnaphthalen-1(2H)-one
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylnaphthalen-1(2H)-one typically involves bromination of 2,2-dimethylnaphthalen-1(2H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or light to facilitate the bromination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, ensuring high yield and purity. The reaction conditions would be optimized for temperature, solvent, and catalyst concentration to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming naphthoquinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 2,2-dimethylnaphthalen-1(2H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Naphthoquinones or other oxidized derivatives.
Reduction: 2,2-Dimethylnaphthalen-1(2H)-one.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 6-Bromo-2,2-dimethylnaphthalen-1(2H)-one would depend on its specific application. In general, the bromine atom and the naphthalene ring can interact with various molecular targets, influencing biological pathways or chemical reactions. The exact molecular targets and pathways would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylnaphthalen-1(2H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-2,2-dimethylnaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Fluoro-2,2-dimethylnaphthalen-1(2H)-one: Contains a fluorine atom, which can significantly alter its chemical behavior compared to the brominated compound.
Uniqueness
6-Bromo-2,2-dimethylnaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it valuable for specific synthetic applications and potential biological activities.
Eigenschaften
Molekularformel |
C12H11BrO |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
6-bromo-2,2-dimethylnaphthalen-1-one |
InChI |
InChI=1S/C12H11BrO/c1-12(2)6-5-8-7-9(13)3-4-10(8)11(12)14/h3-7H,1-2H3 |
InChI-Schlüssel |
BSNNSEAEGHFYFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(C1=O)C=CC(=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)

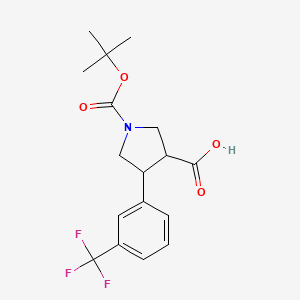
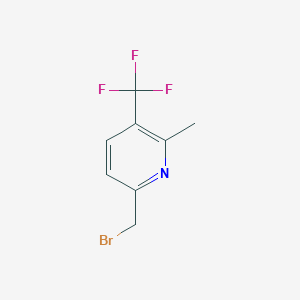

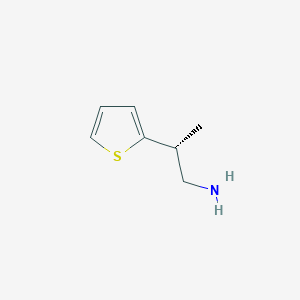
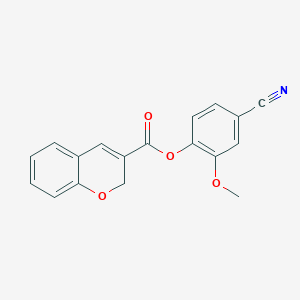
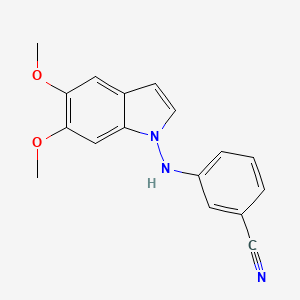
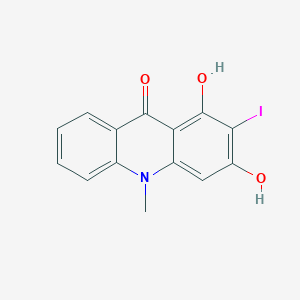
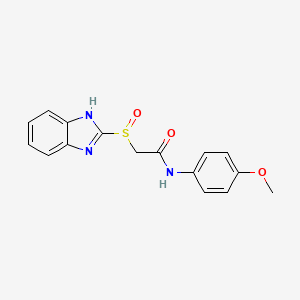
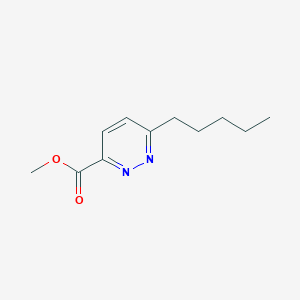
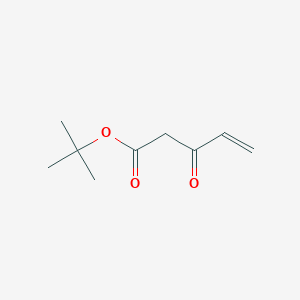
![N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)
